2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C4H3ClIN3O. This compound is characterized by the presence of amino, chloro, and iodo substituents on a pyrimidine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 2-Amino-6-chloropyrimidin-4(1H)-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include nitro derivatives and reduced amines.
Scientific Research Applications
2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the field of oncology.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-iodopyrimidine
- 2-Amino-5-iodo-6-methylpyrimidine
- 2-Amino-4-iodo-6-methoxypyrimidine
Uniqueness
2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, chloro, and iodo groups on the pyrimidine ring makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C4H3ClIN3O |
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Molecular Weight |
271.44 g/mol |
IUPAC Name |
2-amino-4-chloro-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H3ClIN3O/c5-2-1(6)3(10)9-4(7)8-2/h(H3,7,8,9,10) |
InChI Key |
LCWZDUICMXKNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)Cl)I |
Origin of Product |
United States |
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